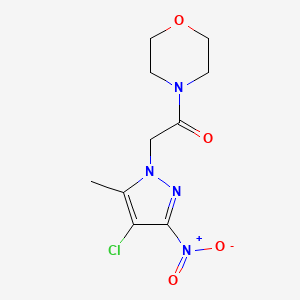
2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro, methyl, and nitro groups, and a morpholine ring attached to an ethanone moiety
Vorbereitungsmethoden
The synthesis of 2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The chloro, methyl, and nitro substituents are introduced through subsequent substitution reactions. The final step involves the attachment of the morpholine ring to the ethanone moiety, which can be achieved through a nucleophilic substitution reaction .
Analyse Chemischer Reaktionen
2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Substitution: The methyl group can be substituted with other alkyl or aryl groups through Friedel-Crafts alkylation reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups can also influence the compound’s reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone can be compared with other similar compounds, such as:
- 2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-N-(4-methyl-pyridin-2-yl)-acetamide
- 2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxy-phenyl)-acetamide
- 2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-N-(2-methylsulfanyl-phenyl)-acetamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .
Eigenschaften
IUPAC Name |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O4/c1-7-9(11)10(15(17)18)12-14(7)6-8(16)13-2-4-19-5-3-13/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGMUOYWIFGGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCOCC2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
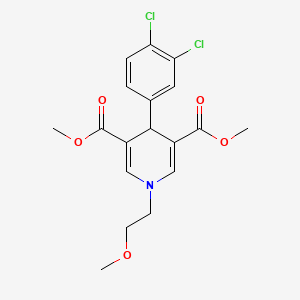
![N'-(4-CHLOROPHENYL)-N-{2-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE](/img/structure/B4979262.png)
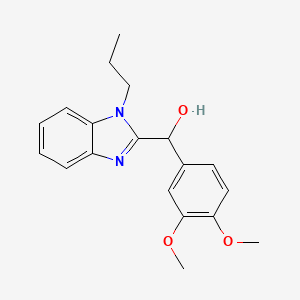
![2-(benzylthio)-N-[2-(4-ethylphenoxy)ethyl]benzamide](/img/structure/B4979289.png)
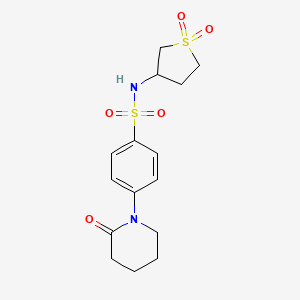
![[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B4979295.png)
![3-{1H,2H,3H,4H-Benzo[A]phenanthridin-5-YL}pyridine](/img/structure/B4979303.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4979311.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4979317.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4979322.png)
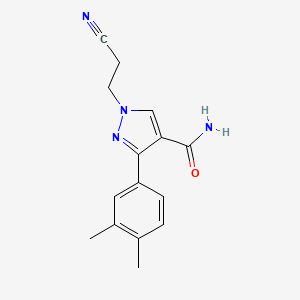
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)butanamide](/img/structure/B4979350.png)
![N-({[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4979358.png)
![{2-[1-(dimethylamino)ethyl]phenyl}(phenyl)methanol hydrochloride](/img/structure/B4979359.png)
